molecular formula C10H12ClNO3S B6198070 6-(cyclopentyloxy)pyridine-3-sulfonyl chloride CAS No. 1565999-97-4

6-(cyclopentyloxy)pyridine-3-sulfonyl chloride

Cat. No.: B6198070
CAS No.: 1565999-97-4
M. Wt: 261.7
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Description

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO3S It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a cyclopentyloxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopentyloxy)pyridine-3-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-sulfonyl chloride.

    Cyclopentyloxy Substitution: The introduction of the cyclopentyloxy group is achieved through a nucleophilic substitution reaction. This involves reacting pyridine-3-sulfonyl chloride with cyclopentanol in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product consistency.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.

Scientific Research Applications

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(cyclopentyloxy)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical syntheses and biological applications.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonyl chloride: Lacks the cyclopentyloxy group, making it less sterically hindered and more reactive.

    6-Methoxypyridine-3-sulfonyl chloride: Features a methoxy group instead of a cyclopentyloxy group, resulting in different electronic and steric properties.

    6-Phenoxypyridine-3-sulfonyl chloride: Contains a phenoxy group, which introduces aromaticity and affects the compound’s reactivity.

Uniqueness

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic characteristics

Properties

CAS No.

1565999-97-4

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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